Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . It is a solid compound that is often used in various chemical and biological research applications.
Preparation Methods
The synthesis of tert-butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromopyridine-4-methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
tert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate is used in a variety of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
tert-Butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (3-bromopyridin-4-yl)carbamate: Similar structure but lacks the N-methyl group.
tert-Butyl (6-bromopyridin-3-yl)carbamate: Similar structure but with bromine at a different position on the pyridine ring.
tert-Butyl (3-bromophenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.
Properties
CAS No. |
463941-59-5 |
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Molecular Formula |
C12H17BrN2O2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromopyridin-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-9-5-6-14-7-10(9)13/h5-7H,8H2,1-4H3 |
InChI Key |
QZZIYNHOHCQZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=NC=C1)Br |
Origin of Product |
United States |
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